
N-Phenyl-N-(triphenylstannyl)but-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N-(triphenylstannyl)but-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a triphenylstannyl group, and a but-3-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(triphenylstannyl)but-3-enamide typically involves the reaction of N-phenylbut-3-enamide with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N-(triphenylstannyl)but-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while reduction could produce stannyl hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N-(triphenylstannyl)but-3-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of organotin compounds.
Industry: It finds applications in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-Phenyl-N-(triphenylstannyl)but-3-enamide involves its interaction with molecular targets through its stannyl and phenyl groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include coordination with metal centers and activation of specific bonds within the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N-(triphenylstannyl)acetamide
- N-Phenyl-N-(triphenylstannyl)prop-2-enamide
- N-Phenyl-N-(triphenylstannyl)butanamide
Uniqueness
N-Phenyl-N-(triphenylstannyl)but-3-enamide is unique due to the presence of the but-3-enamide moiety, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
96140-04-4 |
|---|---|
Molekularformel |
C28H25NOSn |
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
N-phenyl-N-triphenylstannylbut-3-enamide |
InChI |
InChI=1S/C10H11NO.3C6H5.Sn/c1-2-6-10(12)11-9-7-4-3-5-8-9;3*1-2-4-6-5-3-1;/h2-5,7-8H,1,6H2,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
JLUSEEAPWXAFMW-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCC(=O)N(C1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



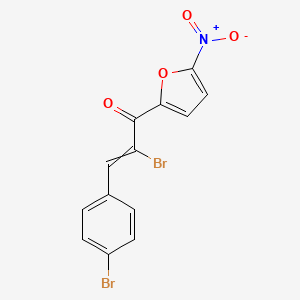

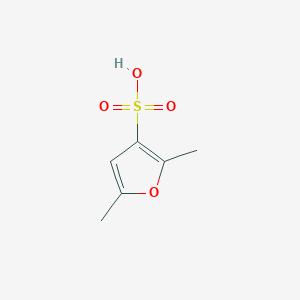


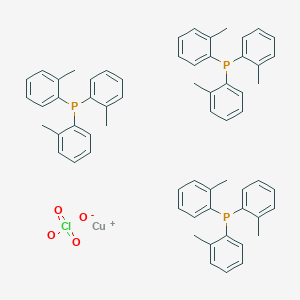


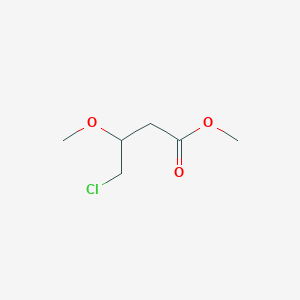
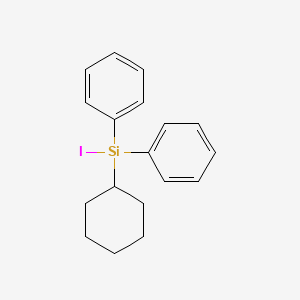
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)


